4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide
Description
4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a 4-methylphenyl ring, which is further substituted with a 2-methyl-1-phenylsulfanylpropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-14-9-11-16(12-10-14)22(19,20)18-17(2,3)13-21-15-7-5-4-6-8-15/h4-12,18H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYGZUNWYSZYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the Phenylsulfanyl Group: The next step involves the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzenesulfonamide core with a phenylsulfanyl halide under basic conditions.
Alkylation: The final step involves the alkylation of the intermediate product with a suitable alkylating agent to introduce the 2-methyl-1-phenylsulfanylpropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Utilizing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
- 4-methyl-N,N-di(2-propynyl)benzenesulfonamide
- 4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Uniqueness
4-methyl-N-(2-methyl-1-phenylsulfanylpropan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
